

Unveiling the In Vivo Anti-Metastatic Potential of Beauvericin: A Comparative Analysis

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Compound of Interest

Compound Name: **Beauvericin**

Cat. No.: **B10767034**

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-metastatic effects of **beauvericin**, a natural cyclic hexadepsipeptide, against other therapeutic alternatives. This analysis is supported by experimental data from preclinical studies, with a focus on osteosarcoma, a cancer with a high metastatic propensity.

Beauvericin has demonstrated significant anti-proliferative and anti-metastatic activities in preclinical cancer models.^{[1][2]} Its primary mechanism of action in suppressing metastasis, particularly in osteosarcoma, is through the selective inhibition of the Transforming Growth Factor- β (TGF- β) signaling pathway, a critical mediator of tumor progression and metastasis.^[1] ^[2]^[3] This guide will delve into the quantitative data supporting **beauvericin**'s efficacy, detail the experimental protocols used in these in vivo studies, and compare its performance with other TGF- β inhibitors and a standard-of-care chemotherapeutic agent, doxorubicin.

Comparative Efficacy of Anti-Metastatic Agents in Osteosarcoma

The following tables summarize the quantitative data from in vivo studies on **beauvericin** and its alternatives in osteosarcoma models.

Table 1: In Vivo Efficacy of **Beauvericin** in an Orthotopic Osteosarcoma Mouse Model

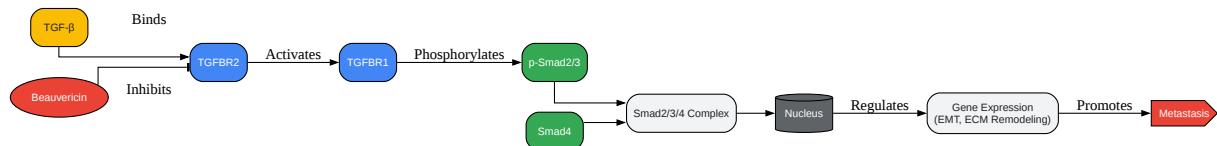
Treatment	Dosage and Administration	Tumor Weight (g)	Number of Lung Metastatic Foci	Key Molecular Changes in Tumor Tissue	Reference
Vehicle	-	~1.2	~35	-	Ye et al., 2023[1]
Beauvericin	2.5 mg/kg, i.v., daily	~0.7	~20	↑ E-cadherin, ↓ N-cadherin, ↓ Vimentin, ↓ COL1A1, ↓ MMP2	Ye et al., 2023[1]
Beauvericin	5 mg/kg, i.v., daily	~0.4	~10	↑ E-cadherin, ↓ N-cadherin, ↓ Vimentin, ↓ COL1A1, ↓ MMP2	Ye et al., 2023[1]

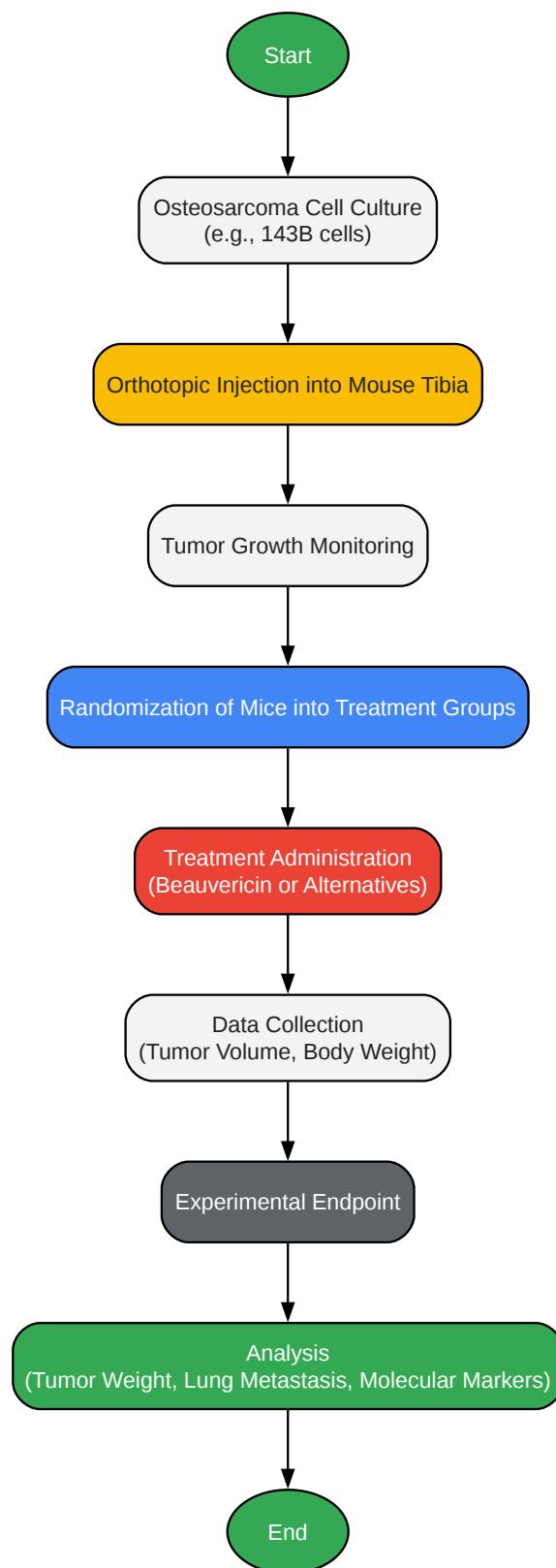
Table 2: In Vivo Efficacy of Alternative Anti-Metastatic Agents in Osteosarcoma Mouse Models

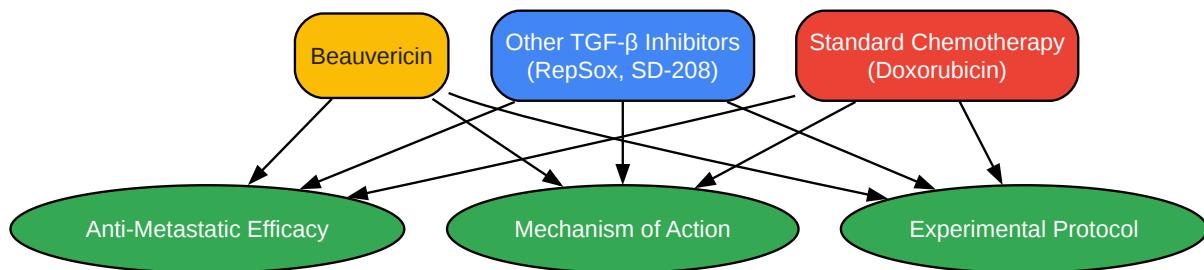
Agent	Class	Dosage and Administration	Primary Tumor Effect	Metastasis-Related Molecular Changes	Reference
RepSox	TGF- β RI/ALK5 Inhibitor	5 or 20 mg/kg, i.p., every other day	Significant decrease in tumor volume and weight	\uparrow E-cadherin, \downarrow N-cadherin, \downarrow Vimentin, \downarrow MMP-2, \downarrow MMP-9	He et al., 2021[4][5][6]
SD-208	TGF- β RI Inhibitor	60 mg/kg/day, oral gavage	Not specified for primary osteosarcom a	Not specified for osteosarcom a	Lo et al., 2011[7]
Doxorubicin	Anthracycline Chemotherapy	5 mg/kg, i.v., on days 0, 4, 8, 12	Significant reduction in tumor volume	Not specified for metastasis markers	Li et al., 2020[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by **beauvericin** and the general workflow of the *in vivo* experiments.





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